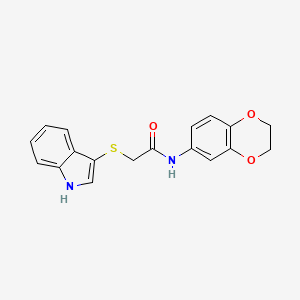

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-18(11-24-17-10-19-14-4-2-1-3-13(14)17)20-12-5-6-15-16(9-12)23-8-7-22-15/h1-6,9-10,19H,7-8,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQZMHMYEVGRRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring is formed through a cyclization reaction with ethylene glycol under acidic conditions.

Indole Derivative Preparation: The indole moiety is synthesized from aniline through Fischer indole synthesis, involving phenylhydrazine and an acid catalyst.

Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

Amide Bond Formation: Finally, the benzodioxin and indole derivatives are coupled through an amide bond formation using acetic anhydride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Bioactivity Potential

- Sulfonamide vs. Acetamide: The sulfonamide derivative (C₁₅H₁₅NO₄S) in demonstrated antibacterial properties, likely due to the sulfonamide group’s ability to inhibit dihydropteroate synthase in bacteria. In contrast, the target acetamide’s indole-thioether group may favor interactions with eukaryotic targets (e.g., enzymes or receptors) .

- Indole Modifications: The oxadiazole-thiol derivative (C₁₁H₈N₄OS) in replaces the thioether with an oxadiazole ring, a motif often linked to antioxidant or enzyme inhibitory activity. This highlights how minor functional group changes can redirect biological specificity .

Physicochemical Properties

- The simpler acetamide (C₁₀H₁₁NO₃) in is a colorless oil, suggesting lower polarity.

- Stereochemical complexity in analogs like the methanoisoindol derivative () introduces conformational constraints, which could enhance target selectivity but complicate synthesis .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic compound that exhibits a unique structural profile, combining elements of indole and benzodioxin. This article explores its biological activity, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Indole Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.

- Benzodioxin Ring : Contributes to the stability and solubility of the compound.

Molecular Formula : C₁₈H₁₆N₂O₃

Molecular Weight : 308.337 g/mol

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit several biological activities:

- Anticancer Properties : Compounds with similar indole structures have been associated with anticancer effects through various mechanisms including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The presence of the indole moiety suggests potential for modulation of inflammatory pathways.

- Antimicrobial Activity : Indole derivatives often display antimicrobial properties, which may extend to this compound.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn based on structural similarities to known bioactive compounds:

- Receptor Binding : The compound may interact with specific receptors involved in inflammatory and cancer pathways.

- Enzyme Inhibition : It could inhibit enzymes that play crucial roles in tumor progression or inflammatory responses.

- Signal Transduction Modulation : The compound might influence key signaling pathways such as NF-kB or MAPK pathways.

Research Findings

Recent studies have provided insights into the biological activity of related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Indole-Benzodioxin | Potential anticancer/anti-inflammatory |

| Indomethacin | Indole | Anti-inflammatory |

| Melatonin | Indole | Sleep regulation |

| Serotonin | Indole | Mood regulation |

This comparison highlights the unique combination of functionalities in this compound that may confer distinct pharmacological properties compared to other indole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.